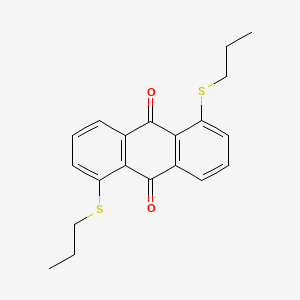
9,10-Anthracenedione, 1,5-bis(propylthio)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(propylthio)anthracene-9,10-dione is an organic compound belonging to the anthraquinone family. It is characterized by the presence of two propylthio groups attached to the anthracene core at the 1 and 5 positions, and two ketone groups at the 9 and 10 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(propylthio)anthracene-9,10-dione can be synthesized through a multi-step process involving the introduction of propylthio groups to the anthracene core. One common method involves the reaction of anthracene-9,10-dione with propylthiol in the presence of a suitable catalyst. The reaction typically requires an inert atmosphere and elevated temperatures to ensure complete substitution .
Industrial Production Methods
Industrial production of 1,5-Bis(propylthio)anthracene-9,10-dione involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(propylthio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The propylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(propylthio)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Wirkmechanismus
The mechanism of action of 1,5-Bis(propylthio)anthracene-9,10-dione involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Known for its photophysical properties and used in similar applications.
9,10-Diphenylanthracene: Another anthracene derivative with applications in organic electronics.
1,5-Diphenoxy-9,10-anthracenedione: Similar in structure but with phenoxy groups instead of propylthio groups.
Uniqueness
1,5-Bis(propylthio)anthracene-9,10-dione is unique due to the presence of propylthio groups, which impart distinct chemical and physical properties. These properties can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
506443-22-7 |
|---|---|
Molekularformel |
C20H20O2S2 |
Molekulargewicht |
356.5 g/mol |
IUPAC-Name |
1,5-bis(propylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H20O2S2/c1-3-11-23-15-9-5-7-13-17(15)19(21)14-8-6-10-16(24-12-4-2)18(14)20(13)22/h5-10H,3-4,11-12H2,1-2H3 |
InChI-Schlüssel |
KIGQCFUSRYPQNG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=CC=CC2=C1C(=O)C3=C(C2=O)C(=CC=C3)SCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


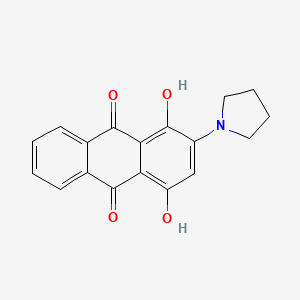
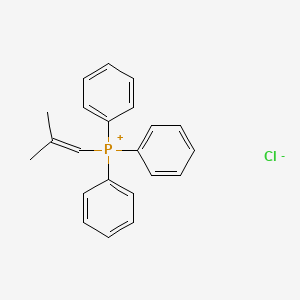
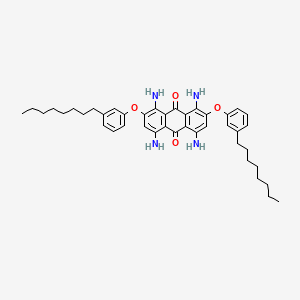
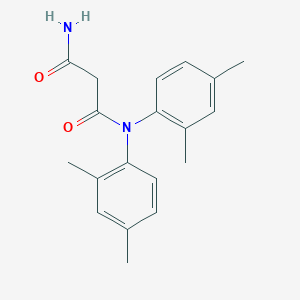

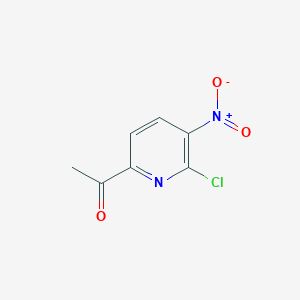
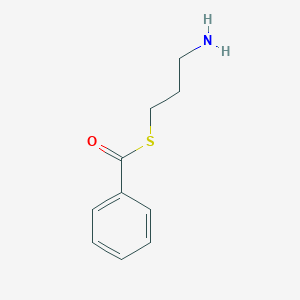
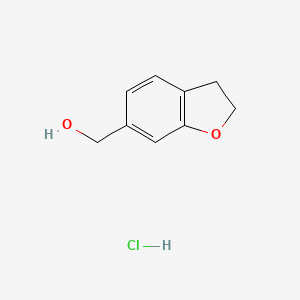
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
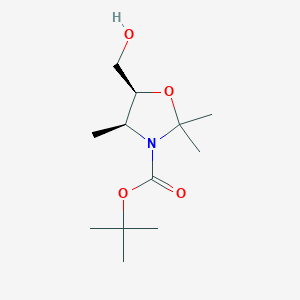
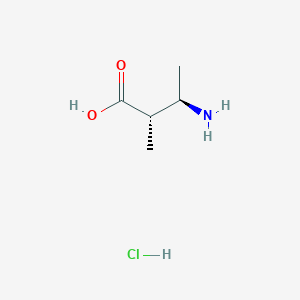

![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![6-(Bicyclo[2.2.1]hept-5-en-2-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B13143715.png)
